Cas no 1105196-16-4 (2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one)

2-[(4-Chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic heterocyclic compound featuring a tetrahydroisoquinolinone core substituted with a 4-chlorobenzyl group and a hydroxyl moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its similarity to bioactive isoquinoline derivatives. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl functionality offers a site for further derivatization or hydrogen bonding interactions. Its well-defined molecular architecture makes it a valuable intermediate for the development of novel therapeutic agents, particularly in targeting central nervous system (CNS) disorders or antimicrobial applications. The compound's purity and stability under standard conditions further support its utility in exploratory synthesis.
2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one structure
1105196-16-4 structure
Product Name:2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:1105196-16-4
MF:C16H14ClNO2
MW:287.740863323212
MDL:MFCD11986532
CID:4560693
PubChem ID:33677298
Update Time:2025-06-12

2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
    • 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
    • MDL: MFCD11986532
    • Inchi: 1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2
    • InChI Key: IRYCIYCCSYPVQK-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(O)=CC=C2)CCN1CC1=CC=C(Cl)C=C1

2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

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2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Related Literature

Additional information on 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

Comprehensive Overview of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1105196-16-4)

The compound 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1105196-16-4) is a structurally unique tetrahydroisoquinoline derivative that has garnered significant attention in pharmaceutical and biochemical research. With its chlorophenyl and hydroxy functional groups, this molecule exhibits potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and selectivity.

In recent years, the demand for small-molecule modulators like 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has surged due to their role in precision medicine. The compound’s heterocyclic core and substituent groups make it a promising candidate for enzyme inhibition and receptor binding studies. Its CAS No. 1105196-16-4 is frequently searched in academic databases, reflecting its relevance in neuropharmacology and medicinal chemistry.

One of the key long-tail keywords associated with this compound includes "synthesis of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one", highlighting the interest in its chemical preparation. Advanced organic synthesis techniques, such as microwave-assisted reactions and catalytic hydrogenation, are often employed to achieve high yields. Additionally, its physicochemical properties, such as logP and solubility, are critical for drug formulation.

The pharmacokinetic profile of CAS No. 1105196-16-4 is another area of active investigation. Scientists are examining its metabolic stability, bioavailability, and blood-brain barrier (BBB) penetration to assess its therapeutic potential. Given the rising prevalence of neurodegenerative diseases, this compound’s ability to modulate dopaminergic or serotonergic systems could position it as a valuable lead compound.

From an SEO perspective, queries like "biological activity of 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one" and "CAS 1105196-16-4 suppliers" are trending, indicating commercial and academic interest. The compound’s patent landscape also reveals its inclusion in intellectual property filings related to CNS therapeutics and anti-inflammatory agents.

In conclusion, 2-[(4-chlorophenyl)methyl]-5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one represents a multifaceted molecule with broad research applicability. Its structural complexity and functional diversity align with contemporary trends in targeted drug design, making it a subject of enduring scientific inquiry.

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